molecular formula C7H4BrClF2O B3082435 1-Bromo-2-[chloro(difluoro)methoxy]benzene CAS No. 112556-12-4

1-Bromo-2-[chloro(difluoro)methoxy]benzene

Cat. No.: B3082435
CAS No.: 112556-12-4
M. Wt: 257.46 g/mol
InChI Key: ZGTMKMZVSXXTBZ-UHFFFAOYSA-N
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Description

1-Bromo-2-[chloro(difluoro)methoxy]benzene is an organic compound with the molecular formula C7H4BrClF2O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[chloro(difluoro)methoxy]benzene typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and nucleophilic substitution reactions. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[chloro(difluoro)methoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield aniline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-2-[chloro(difluoro)methoxy]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-[chloro(difluoro)methoxy]benzene involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms make the benzene ring more susceptible to attack by nucleophiles. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-[chloro(difluoro)methoxy]benzene
  • 1-Bromo-2-fluoro-4-methoxybenzene
  • Bromochlorobenzene

Uniqueness

1-Bromo-2-[chloro(difluoro)methoxy]benzene is unique due to the presence of both bromine and chlorine atoms, along with the difluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution and coupling reactions, compared to other similar compounds .

Properties

IUPAC Name

1-bromo-2-[chloro(difluoro)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTMKMZVSXXTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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